molecular formula C12H9Br3O3 B3052105 1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone CAS No. 38460-56-9

1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone

Cat. No.: B3052105
CAS No.: 38460-56-9
M. Wt: 440.91 g/mol
InChI Key: VXKRQGLKRZZWBL-UHFFFAOYSA-N
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Description

1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone is a synthetic organic compound with the molecular formula C12H9Br3O3 This compound is characterized by the presence of multiple bromine atoms and acetyl groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of acetophenone derivatives followed by further functionalization to introduce the bromoacetyl groups. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial production methods for this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The choice of solvents, catalysts, and reaction parameters is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone exerts its effects involves the formation of covalent bonds with target molecules. The bromine atoms act as electrophilic centers, facilitating nucleophilic attack by biological or chemical species. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone include other bromoacetyl derivatives and phenyl-substituted bromine compounds. These compounds share similar reactivity patterns but differ in their specific functional groups and substitution patterns. For example:

Properties

IUPAC Name

1-[3,5-bis(2-bromoacetyl)phenyl]-2-bromoethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br3O3/c13-4-10(16)7-1-8(11(17)5-14)3-9(2-7)12(18)6-15/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKRQGLKRZZWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)CBr)C(=O)CBr)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372767
Record name Ethanone, 1,1',1''-(1,3,5-benzenetriyl)tris[2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38460-56-9
Record name Ethanone, 1,1',1''-(1,3,5-benzenetriyl)tris[2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone
Reactant of Route 2
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1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone
Reactant of Route 3
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1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone
Reactant of Route 4
1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone
Reactant of Route 5
Reactant of Route 5
1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone
Reactant of Route 6
1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone

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